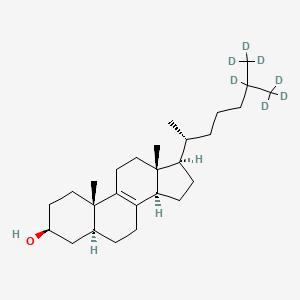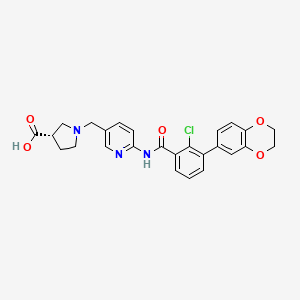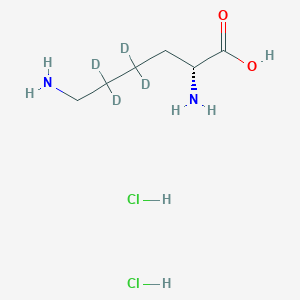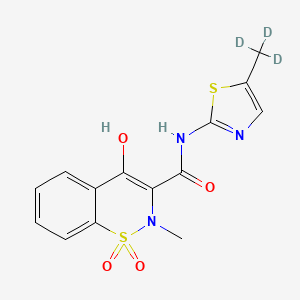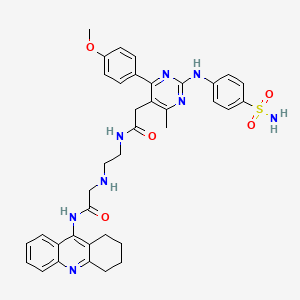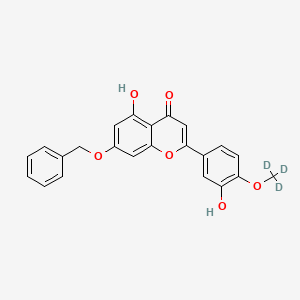
7-O-Benzyldiosmetine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-O-Benzyldiosmetine-d3 is a deuterated derivative of 7-O-Benzyldiosmetine. This compound is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. Deuterium is a stable isotope of hydrogen with an additional neutron, making it useful in various scientific applications, including tracing and studying metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-Benzyldiosmetine-d3 typically involves the introduction of deuterium atoms into the parent compound, 7-O-Benzyldiosmetine. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of 7-O-Benzyldiosmetine can lead to the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:
Large-Scale Deuterium Exchange: Conducting deuterium exchange reactions on a larger scale using industrial reactors and deuterium sources.
Purification and Isolation: The product is purified using techniques such as chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
7-O-Benzyldiosmetine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
7-O-Benzyldiosmetine-d3 has several scientific research applications, including:
Metabolic Studies: The deuterium atoms in the compound make it useful for tracing metabolic pathways and studying the metabolism of related compounds.
Pharmacokinetics: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Isotope Labeling: The compound is used as an isotope-labeled standard in mass spectrometry and other analytical techniques.
Biological Research: It is employed in biological research to study the effects of deuterium substitution on biological activity and interactions.
Mecanismo De Acción
The mechanism of action of 7-O-Benzyldiosmetine-d3 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, known as the kinetic isotope effect. This can lead to differences in the metabolism and biological activity of the compound compared to its non-deuterated counterpart.
Comparación Con Compuestos Similares
Similar Compounds
7-O-Benzyldiosmetine: The non-deuterated parent compound.
7-O-Methyldiosmetine: A similar compound with a methoxy group instead of a benzyloxy group.
Diosmetine: The core structure without the benzyloxy or methoxy groups.
Uniqueness
7-O-Benzyldiosmetine-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research, such as enhanced stability and the ability to trace metabolic pathways. The deuterium atoms also lead to differences in the compound’s chemical and biological properties compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C23H18O6 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
5-hydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C23H18O6/c1-27-20-8-7-15(9-17(20)24)21-12-19(26)23-18(25)10-16(11-22(23)29-21)28-13-14-5-3-2-4-6-14/h2-12,24-25H,13H2,1H3/i1D3 |
Clave InChI |
RVTCKYGFSPHTRQ-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=CC=C4)O)O |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=CC=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


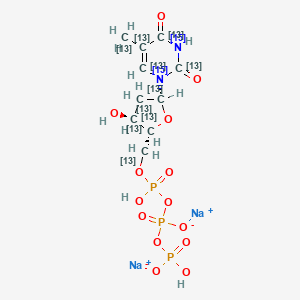

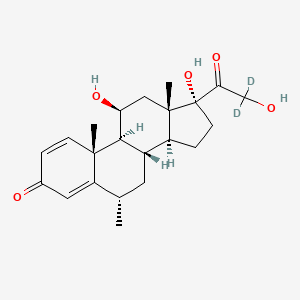
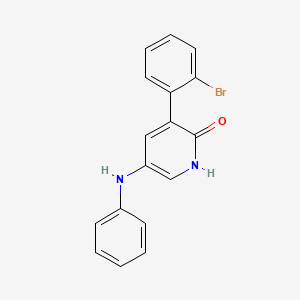
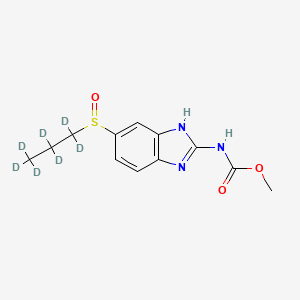
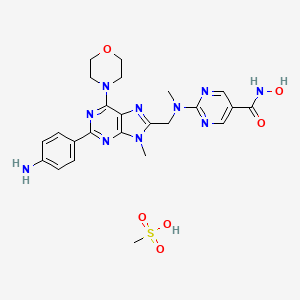
![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
![(2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one](/img/structure/B12413796.png)
